S-Nicotine vs. Cotinine: >100× Higher nAChR Binding Affinity and >100× Higher Acute Toxicity
S-Nicotine demonstrates >100-fold higher binding affinity at both Torpedo and rat brain nAChR subtypes relative to cotinine, its primary oxidative metabolite. This affinity differential translates directly to acute toxicity: nicotine is 100-fold more toxic than cotinine and 10-fold more rapid at producing respiratory arrest in murine models [1]. The self-administration behavior differs significantly—nicotine induces more infusions at lower doses during fixed-ratio schedules and greater breakpoints at higher doses under progressive-ratio schedules than cotinine [2].
| Evidence Dimension | nAChR binding affinity and acute toxicity |
|---|---|
| Target Compound Data | Ki: nanomolar range (α4β2 EC50 ~1 μM); LD50: lower; respiratory arrest: rapid onset |
| Comparator Or Baseline | Cotinine: EC50 ~30–495 μM (α4β2); >100× lower toxicity; slower respiratory arrest |
| Quantified Difference | >100-fold higher affinity; 100-fold more toxic; 10-fold more rapid at respiratory arrest |
| Conditions | Radioligand binding in Torpedo and rat brain membranes; in vivo toxicity in Mus musculus |
Why This Matters
Procurement of S-nicotine, rather than cotinine or cotinine-contaminated material, is essential for studies requiring full nAChR agonism and predictable acute pharmacological effects.
- [1] Riah O, Courrière P, Dousset JC, Todesco N, Labat C. Evidence that nicotine acetylcholine receptors are not the main targets of cotinine toxicity. Toxicol Lett. 1999;109(1-2):21-29. doi:10.1016/S0378-4274(99)00070-3 View Source
- [2] Zhou W, et al. Self-Administration of Cotinine in Wistar Rats: Comparisons to Nicotine. J Pharmacol Exp Ther. 2025;392:100-112. doi:10.1124/jpet.124.002123 View Source
